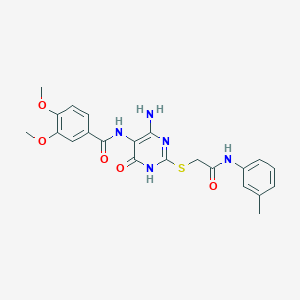
N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H23N5O5S and its molecular weight is 469.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrimidine ring, amino and oxo groups, and a thioether linkage, which may contribute to its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.
Molecular Structure
The molecular formula of this compound is C22H23N5O5S, with a molecular weight of 469.52 g/mol. The structure incorporates:
- Pyrimidine ring : Essential for nucleic acid interactions.
- Amino group : Potentially involved in hydrogen bonding.
- Thioether linkage : May enhance lipophilicity and membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O5S |
| Molecular Weight | 469.52 g/mol |
| Purity | Typically >95% |
Antibacterial Activity
Research indicates that compounds structurally similar to N-(4-amino-6-oxo...) exhibit significant antibacterial properties. A study on thiazolo[3,2-a]pyrimidin derivatives showed that certain modifications could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Compounds with nitro substituents demonstrated notable inhibitory activity, suggesting that similar structural features in our compound might yield comparable results .
Antitumor Activity
Recent investigations have highlighted the potential antitumor effects of pyrimidine derivatives. For instance, compounds related to N-(4-amino-6-oxo...) have shown cytotoxicity against various cancer cell lines, including gastric carcinoma (MGC-803) and breast adenocarcinoma (MCF-7). The mechanism of action is believed to involve interference with nucleic acid metabolism or signaling pathways .
The biological activity of N-(4-amino-6-oxo...) can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis.
- Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways.
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of related compounds, various derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds with similar thioether linkages exhibited enhanced activity, suggesting that N-(4-amino-6-oxo...) may also possess significant antibacterial properties .
Study 2: Cytotoxicity Evaluation
Another study evaluated the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. Results indicated that compounds with similar structural motifs showed promising anti-proliferative effects, particularly against breast and gastric cancer cells. The study concluded that further exploration into the mechanism of action could elucidate the therapeutic potential of N-(4-amino-6-oxo...) .
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-12-5-4-6-14(9-12)24-17(28)11-33-22-26-19(23)18(21(30)27-22)25-20(29)13-7-8-15(31-2)16(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKYHDYNIOLCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














